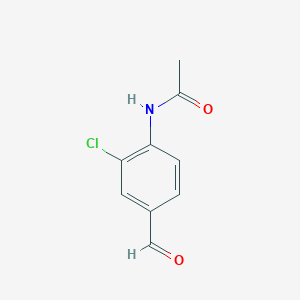

N-(2-Chloro-4-formylphenyl)acetamide

Beschreibung

N-(2-Chloro-4-formylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the ortho (2nd) position and a formyl (-CHO) group at the para (4th) position. This compound’s unique substituents—chloro (electron-withdrawing) and formyl (electron-withdrawing and reactive)—suggest applications in medicinal chemistry, particularly as a scaffold for synthesizing bioactive molecules or as a ligand in coordination chemistry .

Eigenschaften

CAS-Nummer |

475150-60-8 |

|---|---|

Molekularformel |

C9H8ClNO2 |

Molekulargewicht |

197.62 g/mol |

IUPAC-Name |

N-(2-chloro-4-formylphenyl)acetamide |

InChI |

InChI=1S/C9H8ClNO2/c1-6(13)11-9-3-2-7(5-12)4-8(9)10/h2-5H,1H3,(H,11,13) |

InChI-Schlüssel |

QYQIJIARQRPZCA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C(C=C(C=C1)C=O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Substituent Positioning and Electronic Effects

Chloro-Substituted Analogs

- N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4 in ): Substituents: 3-Cl, 4-OH on phenyl.

- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ():

Formyl-Containing Analogs

- N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (): Substituents: 3-Cl, 4-CH3 on phenyl; formyl group on a phenoxy side chain.

- 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (): Substituents: 2-Cl, 4-CHO on phenoxy; 2-Cl on phenyl. Dual chloro and formyl groups enhance electrophilicity, possibly improving interactions with nucleophilic residues in enzyme active sites .

Anti-Cancer Activity

- Quinazoline sulfonyl-acetamides (Compounds 38–40 in ): Substituents: Methoxyphenyl + quinazoline sulfonyl. These derivatives exhibit IC50 values in the nanomolar range against HCT-116, MCF-7, and PC-3 cancer cell lines. The sulfonyl group enhances solubility and target affinity compared to the formyl group in the target compound .

Enzyme Inhibition

- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (): Substituents: 4-Cl on phenyl; 2,6-Cl on adjacent phenyl. The absence of a formyl group may reduce reactivity but improve metabolic stability .

Antimicrobial Activity

- Benzo[d]thiazole sulfonyl-piperazinyl acetamides (Compounds 47–50 in ):

- Substituents: Thiazole/chloropyridinyl + piperazinyl sulfonyl.

- These derivatives show broad-spectrum activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The sulfonyl-piperazine moiety likely contributes to membrane disruption, a mechanism distinct from formyl-containing analogs .

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():

- Meta-Substituted Trichloro-acetamides (): Electron-withdrawing groups (e.g., Cl, NO2) at meta positions reduce symmetry, leading to varied crystal systems (monoclinic vs. orthorhombic). The target compound’s ortho-chloro and para-formyl substituents may similarly influence packing efficiency .

Solubility and Reactivity

- However, the formyl group’s electrophilicity may render the compound prone to nucleophilic attacks, limiting stability in biological environments .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.